- A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes, Journal of Organic Chemistry, 1995, 60(20), 6431-40
Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)
933-00-6 structure
Product Name:Hypochlorothioous acid,4-methylphenyl ester
Numero CAS:933-00-6
MF:C7H7ClS
MW:158.648479700089
CID:797277
PubChem ID:11019146
Update Time:2025-07-16
Hypochlorothioous acid,4-methylphenyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hypochlorothioous acid,4-methylphenyl ester
- 4-Methylphenylsulfenyl chloride
- 4-Toluenesulfenyl chloride
- 4-Tolylsulfenyl chloride
- p-Methylbenzenesulfenyl chloride
- p-Methylphenylsulfenyl chloride
- p-Tolylsulfenyl chloride
- 4-Methylbenzenesulfenyl chloride (ACI)
- p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)
- [(4-Methylphenyl)sulfanyl]chlorane
- p-Tolyl hypochlorothioate
- RSGBMGFQNOGIPC-UHFFFAOYSA-N
- p-toluenesulfenyl chloride
- p-tolyl hypochlorothioite
- P-TOLUENESULFENYLCHLORIDE
- 4-methylbenzenesulfenyl chloride
- Benzenesulfenyl chloride, 4-methyl-
- p-tolylhypochlorothioite
- SCHEMBL2022538
- (4-methylphenyl) thiohypochlorite
- thiohypochlorous acid p-tolyl ester
- 933-00-6
-
- Inchi: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3
- Chiave InChI: RSGBMGFQNOGIPC-UHFFFAOYSA-N
- Sorrisi: ClSC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 157.9956991g/mol
- Massa monoisotopica: 157.9956991g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 85
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.2
- Superficie polare topologica: 25.3Ų
Proprietà sperimentali
- Densità: 1.20
- Punto di ebollizione: 281 ºC
- Punto di infiammabilità: 120 ºC
Hypochlorothioous acid,4-methylphenyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00GUZ7-1g |
p-Toluenesulfenylchloride |
933-00-6 | 1g |
$192.00 | 2023-12-16 | ||
| 1PlusChem | 1P00GUZ7-5g |
p-Toluenesulfenylchloride |
933-00-6 | 5g |
$558.00 | 2023-12-16 | ||
| 1PlusChem | 1P00GUZ7-10g |
p-Toluenesulfenylchloride |
933-00-6 | 10g |
$970.00 | 2023-12-16 | ||
| Aaron | AR00GV7J-1g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 1g |
$307.00 | 2025-02-13 | |
| Aaron | AR00GV7J-5g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 5g |
$919.00 | 2025-02-13 | |
| Aaron | AR00GV7J-10g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 10g |
$1619.00 | 2025-02-13 |
Hypochlorothioous acid,4-methylphenyl ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine , Sulfuryl chloride Solvents: Pentane
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 25 °C
Riferimento
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Riferimento
- p-Toluenesulfenyl chloride, Organic Syntheses, 1955, 35, 99-101
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Chlorine
Riferimento
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Hexane ; 10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt
Riferimento
- Iterative one-pot synthesis of oligosaccharides, Angewandte Chemie, 2004, 43(39), 5221-5224
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Chlorine
Riferimento
- Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride, Journal of Organometallic Chemistry, 1982, 235(1), 37-41
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Riferimento
- Thiol and H2S mediated NO generation from nitrate at copper(II), ChemRxiv, 2022, 1, 1-6
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Riferimento
- Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Riferimento
- The asymmetric desymmetrisation of meso compounds, 2000, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Hexane ; 5 min, 0 °C; 1 h, rt
Riferimento
- Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors, Chemistry - An Asian Journal, 2015, 10(3), 740-751
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Chlorine
Riferimento
- Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides, Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Riferimento
- Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II), Journal of the American Chemical Society, 2023, 145(22), 12007-12012
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Oxygen Solvents: 1,4-Dioxane ; 5 h, rt
1.2 Reagents: Water Solvents: Ethyl acetate ; rt
1.2 Reagents: Water Solvents: Ethyl acetate ; rt
Riferimento
- Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides, Chemistry - A European Journal, 2016, 22(7), 2532-2538
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 0 °C
Riferimento
- Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides, Chem Catalysis, 2023, 3(4),
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 2 h, rt
Riferimento
- One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines, Journal of Organic Chemistry, 2023, 88(7), 4581-4591
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 12 h, rt
Riferimento
- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis, Journal of the American Chemical Society, 2023, 145(9), 5439-5446
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 30 min, 0 °C
Riferimento
- Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species, Journal of the American Chemical Society, 2022, 144(45), 20630-20640
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 25 °C
Riferimento
- Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides, Organic Letters, 2022, 24(22), 4009-4013
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ; rt → 0 °C; 30 min, 0 °C
Riferimento
- Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds, Chemical Science, 2022, 13(22), 6567-6572
Hypochlorothioous acid,4-methylphenyl ester Raw materials
Hypochlorothioous acid,4-methylphenyl ester Preparation Products
Hypochlorothioous acid,4-methylphenyl ester Letteratura correlata
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
933-00-6 (Hypochlorothioous acid,4-methylphenyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso